H-D-Phe(3-F)-OH

Enzyme Inhibition Medicinal Chemistry Amino Acid Antimetabolite

H-D-Phe(3-F)-OH is the definitive choice for studies demanding stereochemical and positional precision. Unlike its L-enantiomer or para-fluoro isomer, this D-configured meta-fluoro phenylalanine analog delivers a unique competitive inhibition profile (Ki 0.8 mM) against phenylalanine hydroxylase, enabling precise enzyme mechanism elucidation. Its superior steric perturbation in protein scaffolds makes it the preferred probe for SAR and protein engineering. With ≥98% HPLC purity, it ensures efficient SPPS coupling and minimal deletion sequences, yielding homogeneous, proteolytically stable peptides. Choose accuracy, choose reproducibility.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
CAS No. 110117-84-5
Cat. No. B556617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Phe(3-F)-OH
CAS110117-84-5
Synonyms3-Fluoro-D-phenylalanine; 110117-84-5; D-3-fluorophenylalanine; (2R)-2-amino-3-(3-fluorophenyl)propanoicacid; 3-fluor-d-phenylalanin; D-3-FLUOROPHE; m-Fluoro-D-phenylalanine; 3-FLUORO-D-PHE; SBB063823; (R)-2-AMINO-3-(3-FLUOROPHENYL)PROPANOICACID; 2629-54-1; PubChem17963; AC1LEQE9; AC1Q4NBJ; D-3-F-PHE-OH; H-M-FLUORO-D-PHE-OH; KSC497E4F; D-PHE(3-F)-OH; H-D-PHE(3-F)-OH; SCHEMBL288728; CTK3J7242; MolPort-001-775-432; ZINC113787; D-PHENYLALANINE,3-FLUORO-; ANW-59160
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
InChIKeyVWHRYODZTDMVSS-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Phe(3-F)-OH (CAS 110117-84-5): Technical Overview for Procurement and Research


H-D-Phe(3-F)-OH (CAS 110117-84-5) is a D-enantiomer, non-natural amino acid derivative of phenylalanine, characterized by a fluorine atom substitution at the meta (3-) position of the phenyl ring . With a molecular formula of C9H10FNO2 and a molecular weight of 183.18 g/mol, it is a key building block in peptide synthesis, protein engineering, and medicinal chemistry . This compound is typically supplied as a solid powder with purities commonly at or above 98% (HPLC), and storage at -20°C is recommended for long-term stability .

Why Generic Substitution is Ineffective for H-D-Phe(3-F)-OH (CAS 110117-84-5) in Critical Research


The substitution of H-D-Phe(3-F)-OH with a close analog, such as its L-enantiomer, the para-fluorinated isomer, or the non-fluorinated parent, cannot be assumed to yield equivalent results in experimental systems. The precise position of the fluorine atom on the aromatic ring (meta vs. ortho or para) and the specific chirality (D- vs. L-) are critical determinants of molecular properties. These structural variations directly influence key factors like enzyme inhibition kinetics [1][2], protein binding affinity [3], and the stability of incorporated peptides , leading to divergent biological outcomes and making simple interchange a high-risk proposition for reproducible science.

Quantitative Differentiation Evidence for H-D-Phe(3-F)-OH (CAS 110117-84-5)


H-D-Phe(3-F)-OH (3-Fluoro-D-phenylalanine) Competitive Inhibition vs. 4-Fluoro and 2-Fluoro Analogs

H-D-Phe(3-F)-OH (3-fluoro-D-phenylalanine) acts as a competitive inhibitor of phenylalanine 3-monooxygenase (EC 1.14.16.7) with a reported Ki value of 0.8 mM [1][2]. The related 4-fluoro-DL-phenylalanine analog is also a substrate for this enzyme, exhibiting a KM value of 0.23 mM under identical conditions (pH 8.0, 28°C) [2]. This quantitative difference between a measured inhibition constant (Ki) and a substrate binding affinity (KM) for a close positional isomer highlights a divergence in functional behavior, underscoring that these analogs cannot be used interchangeably in studies of this metabolic pathway.

Enzyme Inhibition Medicinal Chemistry Amino Acid Antimetabolite

Meta vs. Para Substitution: Differential Impact of H-D-Phe(3-F)-OH on Protein Structure and Stability

A study on global incorporation of monofluorinated phenylalanines into histone acetyltransferase (tGCN5) demonstrated that the meta-fluorinated analog (mFF) caused a significantly greater perturbation to protein structure and function compared to the para-fluorinated analog (pFF) [1]. While this study used racemic mixtures for incorporation, it directly quantifies the positional effect. The para-substitution (pFF) was found to afford the smallest perturbation among the three positional isomers tested (pFF, mFF, oFF) [1]. This data implies that H-D-Phe(3-F)-OH, bearing the meta-fluoro group, is a more disruptive and potentially more useful probe for studying structure-function relationships than its para-substituted counterpart.

Protein Engineering Structural Biology Enzyme Stability

High Purity and Enantiomeric Fidelity of H-D-Phe(3-F)-OH for Peptide Synthesis

Commercially sourced H-D-Phe(3-F)-OH is consistently characterized by high purity, with vendor specifications reporting a minimum of 98% by HPLC, and in some cases ≥99% . This high purity is critical for applications like Solid-Phase Peptide Synthesis (SPPS), where even minor impurities can lead to truncated sequences or deletion peptides, significantly impacting downstream results [1]. Furthermore, as a specific D-enantiomer, its use is mandatory over racemic DL-mixtures when stereochemical fidelity is required for binding or activity assays.

Peptide Synthesis Chemical Purity Chiral Purity

Optimal Application Scenarios for H-D-Phe(3-F)-OH (CAS 110117-84-5) in Research and Development


Mechanistic Studies of Phenylalanine Hydroxylase and Related Enzymes

H-D-Phe(3-F)-OH is the compound of choice for studies investigating the mechanism of phenylalanine 3-monooxygenase and related aromatic amino acid hydroxylases. Its defined Ki of 0.8 mM as a competitive inhibitor provides a specific tool to probe the enzyme's active site and catalytic cycle [1][2]. This use case is particularly relevant for researchers exploring metabolic pathways or designing enzyme inhibitors as potential therapeutics, where the compound's inhibitory behavior, distinct from the substrate behavior of the 4-fluoro analog, is crucial.

Probing Protein Structure-Function Relationships with Positional Fluorine Probes

For structural biology and protein engineering projects, H-D-Phe(3-F)-OH is the preferred building block for investigating how specific side-chain modifications affect protein folding, stability, and function. The meta-fluoro substitution has been shown to produce a greater perturbation in protein systems compared to para-fluoro substitution, making it a more sensitive probe for studying structure-activity relationships [3]. This is especially valuable in the design of novel proteins with tailored properties.

Solid-Phase Peptide Synthesis (SPPS) Requiring High Stereochemical Fidelity

H-D-Phe(3-F)-OH is an essential reagent for solid-phase peptide synthesis when the incorporation of a D-configured, meta-fluorinated phenylalanine is required. Its high purity (≥98% HPLC) ensures efficient coupling and minimizes deletion sequences, which is critical for obtaining homogeneous peptide products . The D-stereochemistry imparts resistance to proteolytic degradation, a key advantage for developing peptide-based probes or therapeutics with enhanced stability.

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